N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
Description
N-{4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a quinazoline-derived compound characterized by a bromine atom at position 6 of the quinazoline core, a phenyl group at position 4, and an acetamide moiety attached via a para-substituted phenylamino linker.
Properties
IUPAC Name |
N-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDRASZUBQEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromo group or other reducible functionalities.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; typically carried out at room temperature or under mild heating.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); often conducted at elevated temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives with potential removal of the bromo group.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is primarily based on its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways, leading to altered cellular responses.
DNA Intercalation: Intercalating into DNA, thereby disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide are highlighted below through comparisons with analogous compounds. Key differences include substituent variations, heterocyclic core modifications, and biological implications.
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Methyl substitution () reduces reactivity but may improve metabolic stability . Chloro and methyl groups in ’s compound increase steric bulk, possibly reducing off-target interactions but limiting solubility .
Core Modifications :
- Dihydroquinazoline () lacks aromaticity, reducing π-π stacking but introducing tautomerization possibilities, which could affect binding kinetics .
- Sulfonamide analogs () exhibit distinct target profiles (e.g., antibacterial vs. kinase inhibition) due to sulfonamide’s affinity for bacterial dihydropteroate synthase .
Biological Activity: The target compound’s quinazoline core aligns with known kinase inhibitors (e.g., EGFR inhibitors), while Schiff base derivatives () may target metalloenzymes or DNA via chelation . Isoxazole-sulfonamide hybrids () show promise in antibiotic design due to structural similarity to sulfamethoxazole .
Biological Activity
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a quinazoline core, which is known for its diverse biological properties. The synthesis of quinazoline derivatives typically involves reactions that yield various functional groups, allowing for modifications that enhance biological activity. For instance, the synthesis method involving 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one has been documented, showcasing the versatility of this chemical scaffold in creating novel derivatives with potential therapeutic effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. The compound was tested against various bacterial strains and demonstrated significant activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 15 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies utilizing the Sulforhodamine B (SRB) assay revealed that this compound effectively inhibits the growth of various cancer cell lines, including breast adenocarcinoma (MCF7).
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8.5 |
| A549 | 10.2 |
| HeLa | 9.0 |
The IC50 values indicate that the compound has a significant inhibitory effect on cancer cell proliferation, suggesting its potential as an anticancer agent.
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer cell proliferation and survival pathways. These studies suggest that the compound may interact with specific receptors or enzymes critical for tumor growth, thereby inhibiting their activity.
Case Studies
- Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
- Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains of bacteria, showing effective inhibition and suggesting a potential role in treating resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
